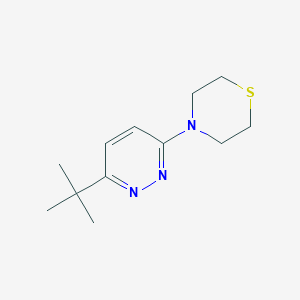![molecular formula C12H14ClN3O2 B15121210 6-[3,4-Bis(hydroxymethyl)pyrrolidin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B15121210.png)
6-[3,4-Bis(hydroxymethyl)pyrrolidin-1-yl]-5-chloropyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[3,4-Bis(hydroxymethyl)pyrrolidin-1-yl]-5-chloropyridine-3-carbonitrile is a complex organic compound that features a pyrrolidine ring substituted with hydroxymethyl groups and a chloropyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3,4-Bis(hydroxymethyl)pyrrolidin-1-yl]-5-chloropyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of hydroxymethyl groups. The chloropyridine moiety is then attached through a series of substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be considered to enhance efficiency and reduce production costs. Purification steps such as crystallization and chromatography are employed to obtain the final product with the desired purity .
化学反応の分析
Types of Reactions
6-[3,4-Bis(hydroxymethyl)pyrrolidin-1-yl]-5-chloropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include:
- Aldehydes or carboxylic acids from oxidation.
- Amines from reduction.
- Various substituted pyridine derivatives from substitution reactions .
科学的研究の応用
6-[3,4-Bis(hydroxymethyl)pyrrolidin-1-yl]-5-chloropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of 6-[3,4-Bis(hydroxymethyl)pyrrolidin-1-yl]-5-chloropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxymethyl groups and the chloropyridine moiety play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .
類似化合物との比較
Similar Compounds
3,4-Bis[2-(hydroxymethyl)-pyrrolidin-1-yl] cyclobut-3-ene-1,2-dione hydrate: Similar structure with hydroxymethyl-pyrrolidine groups.
4-(pyrrolidin-1-yl)benzonitrile derivatives: Contains pyrrolidine and nitrile groups but differs in the aromatic ring structure
Uniqueness
6-[3,4-Bis(hydroxymethyl)pyrrolidin-1-yl]-5-chloropyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C12H14ClN3O2 |
|---|---|
分子量 |
267.71 g/mol |
IUPAC名 |
6-[3,4-bis(hydroxymethyl)pyrrolidin-1-yl]-5-chloropyridine-3-carbonitrile |
InChI |
InChI=1S/C12H14ClN3O2/c13-11-1-8(2-14)3-15-12(11)16-4-9(6-17)10(5-16)7-18/h1,3,9-10,17-18H,4-7H2 |
InChIキー |
POAMMYHTYXCMFC-UHFFFAOYSA-N |
正規SMILES |
C1C(C(CN1C2=C(C=C(C=N2)C#N)Cl)CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15121128.png)
![4-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-2-amine](/img/structure/B15121136.png)
![2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B15121145.png)
![4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15121146.png)
![N-cyclopropyl-4-[(pyridin-3-yl)methyl]morpholine-2-carboxamide](/img/structure/B15121148.png)
![5-chloro-N-methyl-N-[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B15121153.png)

![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B15121164.png)
![5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-2-(trifluoromethyl)pyridine](/img/structure/B15121166.png)
![N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15121172.png)
![2-Benzyl-5-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B15121182.png)
![2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4,6-difluoro-1,3-benzothiazole](/img/structure/B15121188.png)
![N-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B15121196.png)
![2-[4-(Trifluoromethyl)piperidin-1-yl]pyridine](/img/structure/B15121198.png)
